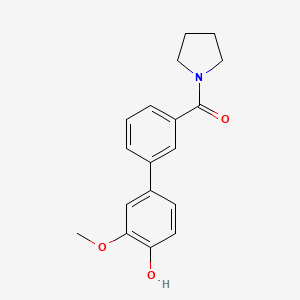
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Descripción general
Descripción
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2-MPCP) is a chemical compound that is commonly used in scientific research due to its unique properties. It is a white solid that is soluble in organic solvents and has a melting point of 74-75 °C. It has a molecular weight of 268.3 g/mol and a molecular formula of C15H17NO3. 2-MPCP has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety. 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has also been used in the synthesis of compounds that can be used to treat cancer, as well as compounds that can be used to treat neurological disorders. In addition, 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of compounds that can be used to treat bacterial infections.
Mecanismo De Acción
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an agonist of the serotonin receptor, which is a G-protein coupled receptor that is involved in the regulation of mood and anxiety. When 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to the serotonin receptor, it activates the receptor and stimulates the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood and anxiety. In addition, 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to inhibit the reuptake of serotonin, which increases the amount of serotonin available in the brain and can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce anxiety-like behaviors and improve mood. In addition, 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been shown to have antioxidant and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments is its ability to act as an agonist of the serotonin receptor. This allows researchers to study the effects of serotonin in the brain and to test potential compounds that could be used to treat depression and anxiety. The main limitation of using 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments is that it is not as potent as other compounds that act on the serotonin receptor. In addition, it has a relatively short half-life, which means that it must be administered multiple times in order to maintain its effects.
Direcciones Futuras
Future research on 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could focus on its potential applications in the treatment of depression and anxiety. In addition, further research could focus on its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Further research could also focus on its potential applications in the treatment of cancer and its potential role in the prevention and treatment of oxidative stress. Finally, further research could focus on its potential applications in the treatment of bacterial infections.
Métodos De Síntesis
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-pyrrolidinylcarbonylphenylboronic acid with 2-methoxyphenol in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a white solid. Another method involves the reaction of 2-methoxybenzaldehyde with 3-pyrrolidinylcarbonylphenylboronic acid in the presence of a base catalyst such as potassium carbonate. This reaction also results in the formation of 2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a white solid.
Propiedades
IUPAC Name |
[3-(4-hydroxy-3-methoxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-17-12-14(7-8-16(17)20)13-5-4-6-15(11-13)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLXGOPPLTCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685784 | |
| Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261931-57-0 | |
| Record name | Methanone, (4′-hydroxy-3′-methoxy[1,1′-biphenyl]-3-yl)-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
